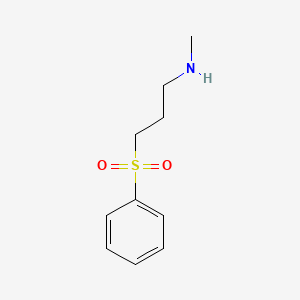

N-methyl-3-(phenylsulfonyl)propylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2S |

|---|---|

Molecular Weight |

213.30 g/mol |

IUPAC Name |

3-(benzenesulfonyl)-N-methylpropan-1-amine |

InChI |

InChI=1S/C10H15NO2S/c1-11-8-5-9-14(12,13)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 |

InChI Key |

WBGOREVQYAZQML-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Structural Context and Classification Within Amine and Sulfonyl Chemistry

N-methyl-3-(phenylsulfonyl)propylamine is a bifunctional organic molecule that can be classified based on its constituent chemical groups. The presence of a nitrogen atom bonded to one methyl group and a propyl chain categorizes it as a secondary amine. The propylamine (B44156) backbone is further substituted with a phenylsulfonyl group at the 3-position. The phenylsulfonyl group, consisting of a sulfonyl group directly attached to a phenyl ring, is a prominent feature in many areas of chemistry.

The structural arrangement of this compound, with a secondary amine and a sulfonyl group, imparts a unique combination of chemical properties. The amine group provides a basic site and a nucleophilic center, while the phenylsulfonyl moiety is strongly electron-withdrawing and can participate in various chemical transformations. The three-carbon propyl linker provides conformational flexibility, allowing the two functional groups to adopt various spatial orientations.

Table 1: Structural and Chemical Classification of this compound

| Feature | Classification | Description |

| Primary Functional Group | Secondary Amine | A nitrogen atom bonded to one alkyl (methyl) group, one alkyl (propyl) chain, and one hydrogen atom. |

| Secondary Functional Group | Phenylsulfonyl | A sulfonyl group (SO₂) directly bonded to a phenyl ring. |

| Core Scaffold | Propylamine | A three-carbon alkyl chain with an amino group. |

| Overall Classification | Substituted Propylamine, Sulfonamide analogue | An organic compound containing both an amine and a sulfonyl functional group. |

Significance of Propylamine Scaffolds in Organic Synthesis and Derived Functionalities

Propylamine (B44156) and its derivatives are valuable building blocks in organic synthesis, serving as precursors to a wide range of more complex molecules. researchgate.net The versatility of the propylamine scaffold stems from the reactivity of the amino group, which can readily undergo various chemical transformations such as acylation, alkylation, and arylation. These reactions allow for the facile introduction of diverse functionalities, leading to the construction of extensive molecular libraries for screening in various applications.

Propargylamines, a related class of compounds, are utilized as precursors in the synthesis of numerous heterocyclic compounds such as pyrroles, quinolines, and oxazolidinones. researchgate.net They also serve as key intermediates for the synthesis of several physiologically active substances. researchgate.net The presence of the propyl chain in these scaffolds provides a degree of conformational flexibility that can be crucial for biological activity, allowing molecules to adopt optimal conformations for binding to biological targets.

Overview of Research Trends in Sulfonyl Containing Organic Compounds

Organic compounds containing the sulfonyl group have garnered significant attention in various fields of chemical research, particularly in medicinal chemistry and materials science. researchgate.netnih.gov The sulfonyl group is a key structural motif in a multitude of pharmaceutical agents due to its ability to act as a hydrogen bond acceptor and its chemical stability. nih.gov Sulfonamides and sulfones are prominent classes of sulfonyl-containing compounds with a broad spectrum of biological activities. nih.gov

Recent research in this area has focused on the development of novel synthetic methodologies for the introduction of the sulfonyl group into organic molecules. researchgate.net Electrosynthesis has emerged as a green and efficient pathway for the activation of sulfonyl compounds. researchgate.net Furthermore, there is growing interest in the application of sulfonyl-containing compounds in materials chemistry, with studies exploring their use in the development of new polymers and functional materials. nih.gov A comprehensive review has highlighted the frequent, and often unexpected, reports of sulfonyl migrations in organic reactions over the past two decades. rsc.org

Rationale and Objectives for Academic Investigation of N Methyl 3 Phenylsulfonyl Propylamine

Strategies for Selective Phenylsulfonyl Group Introduction on Propylamine (B44156) Derivatives

The introduction of the phenylsulfonyl group is a critical step that can be approached in two primary ways: by direct sulfonylation of an appropriate amine precursor or by building the molecule from a propyl chain already bearing the sulfonyl group.

Sulfonylation Reactions on Amine Precursors

This direct approach involves the reaction of a propylamine derivative with a phenylsulfonylating agent. The most common method for forming a sulfonamide bond is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. organic-chemistry.org

For the synthesis of an this compound precursor, one could start with 3-aminopropanol or a protected version thereof. The sulfonylation is typically carried out using benzenesulfonyl chloride and a base such as pyridine (B92270) or triethylamine (B128534) in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The base is crucial for neutralizing the hydrochloric acid byproduct generated during the reaction.

A general reaction scheme is as follows:

R-NH₂ + C₆H₅SO₂Cl → R-NH-SO₂C₆H₅ + HCl

Alternative methods have been developed to overcome limitations of standard sulfonylation reactions, especially for less nucleophilic or sterically hindered amines. organic-chemistry.org These can include using different sulfonylating agents or catalytic systems. For instance, an indium-catalyzed sulfonylation of amines has been shown to be effective for a wide range of substrates. organic-chemistry.org Another approach involves the in situ preparation of sulfonyl chlorides from thiols followed by reaction with the amine. organic-chemistry.org

Table 1: Comparison of Sulfonylation Conditions

| Sulfonylating Agent | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Benzenesulfonyl chloride | Pyridine, Triethylamine | DCM, THF, Acetonitrile | 0 °C to room temperature | organic-chemistry.org |

| Sulfonyl fluorides | - (with silyl (B83357) amines) | Acetonitrile | Catalyzed by Ca(NTf₂)₂ | organic-chemistry.org |

| DABSO (DABCO-SO₂ complex) | - (with Grignard reagents) | THF / Ether | Multi-step one-pot reaction | organic-chemistry.org |

Synthesis via Pre-functionalized Propyl Chains

An alternative strategy involves starting with a three-carbon chain that already contains the phenylsulfonyl group. This precursor, typically an electrophile, is then reacted with an amine source. A common precursor for this route is 3-(phenylsulfonyl)propan-1-ol (B1310620) or its corresponding halide, 1-halo-3-(phenylsulfonyl)propane.

This pathway can be advantageous as it avoids potential side reactions on the amine during the introduction of the sulfonyl group. The synthesis of the pre-functionalized chain can be achieved, for example, by the reaction of sodium benzenesulfinate (B1229208) with a 1,3-dihalopropane.

Once the 3-(phenylsulfonyl)propyl electrophile is obtained, it can undergo nucleophilic substitution with methylamine (B109427) to directly form the target compound.

C₆H₅SO₂-(CH₂)₃-Br + CH₃NH₂ → C₆H₅SO₂-(CH₂)₃-NHCH₃ + HBr

A challenge with this direct alkylation of methylamine is the potential for over-alkylation to form the tertiary amine. To control this, a large excess of the amine is often used. Alternatively, one could use ammonia (B1221849) as the nucleophile to first form the primary amine, 3-(phenylsulfonyl)propylamine, which is then selectively methylated in a subsequent step as described in section 2.2.

N-Alkylation Routes for Methylation of the Amine Moiety

Once the 3-(phenylsulfonyl)propylamine scaffold is in place, the final step is the introduction of the methyl group onto the nitrogen atom. Several reliable methods exist for the N-methylation of primary amines.

Reductive Amination Techniques for N-Methylation

Reductive amination is a widely used and highly efficient method for N-alkylation. ucla.edu This process involves the reaction of the primary amine, 3-(phenylsulfonyl)propylamine, with an aldehyde (in this case, formaldehyde) to form an intermediate imine (or aminal), which is then reduced in situ to the corresponding N-methylated amine. organic-chemistry.org

The reaction is typically performed as a one-pot procedure. Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] being common choices due to their mildness and selectivity. organic-chemistry.org Catalytic hydrogenation over a palladium or platinum catalyst is another effective reduction method.

C₆H₅SO₂-(CH₂)₃-NH₂ + CH₂O --[Reducing Agent]--> C₆H₅SO₂-(CH₂)₃-NHCH₃

The choice of solvent and pH can be critical for optimizing the reaction. For example, using sodium borohydride in alcoholic solvents like methanol (B129727) or ethanol (B145695) is common. rsc.org The use of titanium(IV) isopropoxide has also been reported to mediate the reductive amination of carbonyl compounds with methylamine hydrochloride to efficiently produce N-methyl secondary amines. rsc.org

Table 2: Common Reagents for Reductive N-Methylation

| Carbonyl Source | Reducing Agent | Catalyst/Mediator | Key Features | Reference |

|---|---|---|---|---|

| Formaldehyde (aq. solution) | Sodium borohydride (NaBH₄) | None | Cost-effective, common lab reagent. | organic-chemistry.org |

| Formaldehyde (aq. solution) | Sodium triacetoxyborohydride [NaBH(OAc)₃] | None | Milder, good for acid-sensitive substrates. | organic-chemistry.org |

| Paraformaldehyde | H₂ | Pd/C, PtO₂ | Clean, byproduct is water. Requires pressure equipment. | ucla.edu |

| Formaldehyde | Phenylsilane | Copper catalyst | Uses formic acid as C1 source under mild conditions. | organic-chemistry.org |

Direct Alkylation and Amidation Approaches

Direct Alkylation: The primary amine of 3-(phenylsulfonyl)propylamine can be directly methylated using an alkylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). This reaction requires a base to neutralize the acid formed. A significant drawback of direct alkylation is the difficulty in controlling the reaction to achieve selective mono-methylation. researchgate.net The product, this compound, is often more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine, N,N-dimethyl-3-(phenylsulfonyl)propylamine, and even the quaternary ammonium (B1175870) salt as byproducts. However, methods using specific conditions, such as employing ionic liquids as solvents, have been shown to reduce overalkylation. researchgate.net

Amidation-Reduction: A more controllable, albeit two-step, approach involves first converting the primary amine into an amide, followed by reduction.

Amide Formation: The primary amine is first acylated. For N-methylation, this typically involves formylation to create an N-formyl derivative. This can be achieved using reagents like ethyl formate (B1220265) or a mixture of formic acid and acetic anhydride (B1165640).

Reduction: The resulting amide is then reduced to the corresponding amine. The carbonyl group of the amide is reduced to a methylene (B1212753) (-CH₂-) group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (B86392) complex (BH₃·THF) are required for this transformation.

This sequence is highly reliable for achieving selective mono-N-methylation and avoids the issue of over-alkylation encountered in direct alkylation methods.

Stereoselective Synthesis of this compound Enantiomers

The parent structure of this compound is achiral. However, the synthesis of chiral derivatives, where a stereocenter is present on the propyl backbone (e.g., at the C1 or C2 position), is of significant interest in medicinal chemistry. The synthesis of single enantiomers requires stereoselective methodologies.

Two main strategies are employed for obtaining enantiomerically pure compounds:

Resolution of a Racemic Mixture: A racemic mixture of a chiral precursor amine can be synthesized and then separated into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral carboxylic acid. google.com The diastereomers, having different physical properties (e.g., solubility), can be separated by fractional crystallization. Once separated, the pure enantiomer of the amine can be recovered by treatment with a base. This method has been applied to resolve structurally similar compounds like 1-methyl-3-phenylpropylamine. google.com

Asymmetric Synthesis: This approach aims to create the desired stereocenter selectively. This can be accomplished through several methods:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a subsequent reaction stereoselectively. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: A chiral catalyst (e.g., a transition metal complex with a chiral ligand) can be used to favor the formation of one enantiomer over the other. For instance, the asymmetric reduction of a ketone precursor using a chiral catalyst could establish a stereogenic alcohol center, which is then converted to the amine.

Starting from a Chiral Pool: The synthesis can begin with a readily available, enantiomerically pure starting material, such as an amino acid or a natural product, which already contains the desired stereochemistry.

For a chiral analog of this compound, an asymmetric synthesis might involve the enantioselective conjugate addition of an amine equivalent to an α,β-unsaturated sulfone, or the asymmetric reduction of a β-keto sulfone followed by conversion of the resulting hydroxyl group to the N-methylamine functionality.

Development of Convergent and Divergent Synthetic Pathways

The strategic construction of this compound can be approached through both convergent and divergent synthetic methodologies, each offering distinct advantages in terms of efficiency, flexibility, and the potential for analog synthesis.

A plausible and efficient pathway to this compound involves a reductive amination strategy. This cornerstone reaction in amine synthesis combines an aldehyde or ketone with an amine in the presence of a reducing agent. ontosight.ai For the synthesis of the target molecule, the key intermediate is 3-(phenylsulfonyl)propanal. This aldehyde can be reacted with methylamine, followed by reduction of the resulting imine intermediate to yield this compound. Common reducing agents for this transformation include sodium borohydride (NaBH4) or catalytic hydrogenation. numberanalytics.commasterorganicchemistry.com

Convergent Synthesis:

A convergent approach to this compound would involve the separate synthesis of two key fragments that are later combined to form the final product. In this context, one fragment would be the 3-(phenylsulfonyl)propyl unit and the other would be the methylamino group.

Divergent Synthesis:

A divergent synthetic strategy, on the other hand, starts from a common intermediate and branches out to create a library of related compounds. wikipedia.org In the context of this compound, a divergent approach could be valuable for structure-activity relationship (SAR) studies by enabling the synthesis of a variety of analogs.

Starting from a common precursor like 3-(phenylsulfonyl)propanal, a divergent synthesis could be employed by reacting it with a range of different primary and secondary amines in parallel reductive amination reactions. This would yield a library of N-substituted 3-(phenylsulfonyl)propylamines. Furthermore, modifications to the phenylsulfonyl moiety of an early-stage intermediate could also be explored to introduce further diversity. This strategy is particularly efficient for generating a multitude of structurally related molecules from a single, readily accessible starting material. nih.gov

| Synthetic Strategy | Description | Key Advantages |

| Convergent | Separate synthesis of key fragments followed by their combination. | Potentially higher overall yields, independent optimization of fragment synthesis. |

| Divergent | Synthesis of a library of compounds from a common intermediate. | Efficient for generating analogs for SAR studies, rapid exploration of chemical space. |

Process Optimization and Scale-Up Considerations in Chemical Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process for this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. The reductive amination step is a critical focus for optimization and scale-up. researchgate.netacs.orgacs.org

Process Optimization:

The optimization of the reductive amination reaction involves a systematic investigation of various reaction parameters to maximize yield and purity while minimizing reaction time and waste generation. Key parameters to consider include:

Choice of Reducing Agent: While sodium borohydride is a common choice, other reducing agents like sodium triacetoxyborohydride (STAB) or catalytic hydrogenation offer different levels of reactivity and selectivity. acs.org The choice depends on the specific substrate and desired outcome.

Solvent: The solvent can significantly impact the reaction rate and solubility of reactants and intermediates. numberanalytics.com Protic solvents like methanol or ethanol are often used for reductive aminations.

Temperature and Pressure: These parameters influence the reaction kinetics. ontosight.ai Optimization is necessary to find a balance between a reasonable reaction rate and the prevention of side reactions.

pH Control: The formation of the imine intermediate is pH-dependent. researchgate.net Maintaining an optimal pH is crucial for efficient reaction progress.

Catalyst Selection (for catalytic hydrogenation): The choice of catalyst (e.g., palladium on carbon, platinum oxide) and catalyst loading can dramatically affect the reaction efficiency and selectivity. ontosight.ai

Scale-Up Considerations:

Scaling up the synthesis of this compound from the lab to a manufacturing plant introduces several challenges that must be addressed:

Heat Transfer: Reductive amination reactions are often exothermic. Efficient heat removal is critical on a large scale to prevent thermal runaways and ensure reaction control. The reactor design and cooling capacity are paramount.

Mass Transfer: In heterogeneous catalytic hydrogenations, efficient mixing is required to ensure good contact between the catalyst, reactants, and hydrogen gas. Agitation speed and reactor geometry are important considerations.

Safety: The use of flammable solvents, hydrogen gas under pressure, and potentially reactive reagents necessitates robust safety protocols and equipment.

Work-up and Purification: Isolation and purification of the final product on a large scale may require different techniques than those used in the laboratory. Crystallization is often the preferred method for purification in industrial settings due to its efficiency and cost-effectiveness.

Continuous vs. Batch Processing: For large-scale production, continuous flow chemistry offers several advantages over traditional batch processing, including better heat and mass transfer, improved safety, and more consistent product quality. acs.orgacs.org The feasibility of a continuous process for the synthesis of this compound should be evaluated.

A detailed analysis of these parameters is essential for the development of a robust, safe, and economically viable manufacturing process for this compound.

| Parameter | Optimization Focus | Scale-Up Challenge |

| Reaction Kinetics | Maximizing reaction rate and minimizing side reactions through temperature, pressure, and catalyst selection. | Managing heat transfer in exothermic reactions to prevent thermal runaway. |

| Reagent Stoichiometry | Using optimal ratios of reactants and reducing agents to maximize conversion and minimize waste. | Ensuring consistent and controlled addition of reagents on a large scale. |

| Mixing | Ensuring homogeneity for efficient mass transfer, particularly in heterogeneous reactions. | Achieving effective mixing in large reactor volumes to maintain consistent reaction conditions. |

| Product Isolation | Developing efficient extraction and purification methods to obtain high-purity product. | Adapting laboratory purification techniques (e.g., chromatography) to scalable methods like crystallization. |

Elucidation of Reaction Pathways for Functional Group Interconversions

The structure of this compound allows for a variety of functional group interconversions, primarily targeting the N-methylamino group and the phenylsulfonyl moiety.

Reactions at the N-Methylamino Group: The lone pair of electrons on the nitrogen atom makes it a nucleophile. Standard amine chemistry, such as N-alkylation, can be readily achieved. More advanced transformations involve the activation of C-H bonds adjacent to the nitrogen atom, leading to the formation of new C-C bonds. These reactions often proceed through radical intermediates or organometallic species, expanding the molecular complexity. researchgate.netresearchgate.net

Transformations Involving the Phenylsulfonyl Group: The phenylsulfonyl group is recognized as a versatile functional group in organic synthesis. researchgate.net It can be converted into other functionalities, such as alcohols, acids, or alkenes. researchgate.net A key reaction pathway involves its role as a leaving group. Analogous to sulfonate esters, the phenylsulfonyl group can be displaced by various nucleophiles in SN2 reactions. ub.edu This allows for the conversion of the propyl chain's terminus into halides, azides, and other functional groups, providing a route to a diverse range of derivatives.

Role of the Phenylsulfonyl Moiety in Reaction Dynamics and Selectivity

The phenylsulfonyl group exerts a profound influence on the reactivity and selectivity of transformations involving this compound. Its strong electron-withdrawing nature and steric bulk are key determinants of reaction outcomes.

Electronic Effects: The sulfonyl group is powerfully electron-withdrawing, which can influence the reactivity of the entire molecule. researchgate.net This electronic pull can affect the acidity of adjacent C-H bonds and modulate the nucleophilicity of the distal amine. In electrophilic addition reactions to unsaturated sulfones, the polar SO2 group can stabilize incipient carbocation centers, directing the stereochemical outcome of the addition. rsc.org

Leaving Group Ability: The sulfinate anion (PhSO₂⁻) is an excellent leaving group, a property that facilitates nucleophilic substitution reactions at the carbon to which it is attached. nih.gov This characteristic is fundamental to many functional group interconversions.

Directing and Protecting Group: The phenylsulfonyl group can serve as a protecting group for amines, enhancing their stability under certain reaction conditions. ebi.ac.uk Furthermore, its steric and electronic properties can direct the regioselectivity of reactions. For instance, in reactions involving metal coordination, the sulfonyl group can influence which C-H bonds are activated by the catalyst. nih.gov

Kinetic Studies of Reactions and Derivatization Processes

While specific kinetic data for this compound are not extensively documented in the public literature, kinetic studies on analogous systems provide a framework for understanding its reaction dynamics. Such studies are crucial for optimizing reaction conditions and elucidating mechanisms.

Kinetic analysis typically involves monitoring the concentration of reactants and products over time to determine the reaction order, rate constant, and activation parameters like the Gibbs free energy of activation. For example, in catalytic C-H activation reactions, kinetic studies can help identify the rate-determining step, which could be the C-H bond cleavage itself. researchgate.net

The following table illustrates hypothetical data from a kinetic study on a derivatization reaction, showing how reaction parameters can influence the rate.

| Experiment | Substrate Conc. (M) | Reagent Conc. (M) | Temperature (°C) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 25 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 25 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 25 | 2.9 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 40 | 4.5 x 10⁻⁵ |

This is an interactive data table. You can sort the columns by clicking on the headers.

Catalytic Transformations and Their Mechanistic Implications

Catalysis offers efficient and selective methods for transforming this compound. Modern catalytic strategies often focus on the activation of otherwise inert C-H bonds, providing direct pathways to complex molecules. acs.org

Lewis Acid/Organocopper Catalysis: A cooperative catalytic system using a Lewis acid like B(C₆F₅)₃ and an organocopper complex can promote the direct conversion of α-amino C-H bonds into C-alkynyl bonds. nih.gov The mechanism involves the Lewis acid facilitating the formation of an iminium ion from the N-alkylamine, which is then attacked by a copper-alkynyl species generated in a parallel cycle. This method is notable for proceeding without an external oxidant. nih.gov

Photoredox-Mediated HAT Catalysis: Site-selective C-H functionalization can be achieved using photoredox catalysis coupled with a hydrogen atom transfer (HAT) agent. This approach allows for the arylation of C-H bonds alpha to the nitrogen. The mechanism involves the generation of a radical on the carbon atom via HAT, which then participates in a C-C bond-forming reaction. This strategy can exhibit high regioselectivity, targeting specific C-H bonds based on their electronic and steric environment.

The table below summarizes key features of these catalytic systems for the functionalization of N-alkylamines.

| Catalytic System | Transformation | Key Mechanistic Step | Key Features |

|---|---|---|---|

| Lewis Acid / Organocopper | α-C-H Alkynylation | Iminium ion formation and nucleophilic attack | Oxidant-free, applicable to complex molecules. nih.gov |

| Photoredox / HAT | α-C-H Arylation | Hydrogen Atom Transfer (HAT) to form alkyl radical | High site-selectivity, mild reaction conditions. |

| Titanium Complexes | Hydroaminoalkylation | C-H activation at α-position to nitrogen | Intra- and intermolecular reactions with alkenes. researchgate.net |

This is an interactive data table. You can sort the columns by clicking on the headers.

Probing Intermediate Species and Transition States

The elucidation of reaction mechanisms hinges on the identification and characterization of transient intermediates and transition states. While direct observation is often challenging, a combination of experimental techniques and computational chemistry provides significant insights. princeton.edu

Radical Intermediates: In photoredox and other radical-based transformations, α-aminoalkyl radicals are key intermediates. Their existence can be inferred from product distributions and quenching experiments. Copper-catalyzed C-H amination reactions have also been proposed to proceed through radical intermediates. nih.gov

Organometallic Intermediates: Catalytic cycles involving transition metals proceed through a series of organometallic intermediates. For instance, in palladium-catalyzed carboamination reactions, intermediate Pd-amido and Pd-alkyl species are formed. acs.org Similarly, gas-phase reactions of methylamine with transition metal cations like Co⁺ and Ni⁺ have been shown through density functional theory (DFT) to proceed via metal cation-methyl-H intermediates. nih.govresearchgate.net

Iminium Ions: As seen in Lewis acid-catalyzed reactions, iminium ions are common intermediates in the functionalization of N-alkylamines. nih.gov These electrophilic species are highly reactive towards nucleophiles.

Transition States: The geometry and energy of transition states govern the rate and selectivity of a reaction. For example, in the Diels-Alder reaction of a phenyl sulfoxide (B87167) derivative, an ordered transition state allows for the efficient transfer of stereochemical information. researchgate.net Computational modeling is a powerful tool for calculating the structures of transition states and understanding the origins of selectivity.

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to determining the electronic structure and molecular orbitals of this compound. These calculations provide a detailed picture of electron distribution and energy levels, which are key to understanding the molecule's stability and reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. For a molecule like this compound, DFT calculations, often using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry and calculate electronic properties. researchgate.net

These calculations would yield important data, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. ijaers.com The analysis would also involve mapping the electron density to visualize the distribution of charge across the molecule and identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Parameter | Description | Expected Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | The phenyl ring and the nitrogen atom would likely be major contributors. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | The sulfonyl group would be expected to be a primary contributor. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A moderate gap would be expected, indicating a relatively stable compound. |

While DFT is highly effective, other methods could also be applied. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization. researchgate.net These methods can provide a valuable comparison to DFT results, particularly for properties like electron correlation effects.

Semi-empirical methods, which use parameters derived from experimental data, offer a computationally less expensive alternative for preliminary analysis of large systems. However, for a molecule of this size, DFT and ab initio methods are generally preferred for their higher accuracy.

Conformational Landscape Analysis and Energy Minimization Studies

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis would be performed by systematically rotating key dihedral angles (e.g., around the C-S, S-N, and C-C bonds) to map the potential energy surface.

Energy minimization studies for each identified conformer would be carried out to locate the stable, low-energy structures. These calculations would reveal the most probable shapes the molecule adopts. For sulfonamides, the orientation of the groups around the S-N bond is particularly important, with staggered conformations often being more stable. researchgate.net The results would identify the global minimum energy conformer, which is the most stable arrangement of the atoms in the molecule.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and helping to interpret experimental spectra.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are typically made using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated shifts for the optimized molecular structure would be compared to experimental data to confirm the structure and aid in the assignment of spectral peaks.

Vibrational Frequencies: The infrared (IR) and Raman vibrational frequencies can be calculated to understand the molecule's vibrational modes. These calculations would identify the characteristic stretching and bending frequencies for key functional groups, such as the S=O and N-H bonds. Comparing theoretical and experimental spectra helps in the detailed assignment of vibrational bands. researchgate.net

UV-Vis Absorption: Time-dependent DFT (TD-DFT) would be used to predict the electronic transitions and the corresponding UV-Vis absorption spectrum. This analysis would identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as n → π* or π → π*, which are crucial for understanding the molecule's photophysical properties. semanticscholar.org

Table 2: Hypothetical Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Significance |

|---|---|---|

| 1H NMR | Chemical Shifts (ppm) | Predicts the electronic environment of hydrogen atoms. |

| 13C NMR | Chemical Shifts (ppm) | Predicts the electronic environment of carbon atoms. |

| IR Spectroscopy | Vibrational Frequencies (cm-1) | Identifies characteristic frequencies for S=O, N-H, and C-H bonds. |

Theoretical Reactivity Descriptors and Site Selectivity Analysis

DFT-based reactivity descriptors can be calculated to predict the reactive behavior of this compound. These descriptors are derived from the conceptual DFT framework.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface. Red-colored regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). The oxygen atoms of the sulfonyl group would be expected to be regions of high negative potential. ijaers.com

Fukui Functions: These functions are used to predict the most likely sites for nucleophilic, electrophilic, and radical attack. By analyzing the Fukui functions, one could determine the reactivity of specific atoms within the molecule.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. An MD simulation would solve Newton's equations of motion for the system, providing insight into conformational changes and flexibility.

In a simulated solvent environment (e.g., water), MD can reveal how the molecule interacts with its surroundings. This would involve analyzing intermolecular interactions, such as hydrogen bonding between the amine or sulfonyl groups and solvent molecules. Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment.

Advanced Analytical Techniques for Characterization and Purity Assessment of N Methyl 3 Phenylsulfonyl Propylamine

High-Resolution Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and connectivity of N-methyl-3-(phenylsulfonyl)propylamine.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, allows for the complete assignment of all proton and carbon signals, confirming the compound's identity.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected signals are distinct for the phenyl, propyl, and N-methyl groups. The integration of these signals corresponds to the number of protons in each group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The presence of the phenylsulfonyl group significantly influences the chemical shifts of the adjacent propyl chain carbons.

2D-NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for confirming assignments. A COSY spectrum would show correlations between adjacent protons on the propyl chain, while an HSQC spectrum would link each proton signal to its directly attached carbon atom, verifying the C-H framework of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

| Position | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | ¹H Multiplicity |

|---|---|---|---|---|

| 1' | N-CH₃ | ~2.4 - 2.6 | ~35 - 38 | Singlet (s) |

| 1 | N-CH₂ | ~2.7 - 2.9 | ~48 - 52 | Triplet (t) |

| 2 | C-CH₂-C | ~1.9 - 2.2 | ~25 - 29 | Multiplet (m) |

| 3 | SO₂-CH₂ | ~3.1 - 3.3 | ~53 - 57 | Triplet (t) |

| Ar-C (ipso) | C-SO₂ | - | ~138 - 142 | - |

| Ar-C (ortho) | CH | ~7.9 - 8.1 | ~126 - 129 | Doublet (d) |

| Ar-C (meta) | CH | ~7.5 - 7.7 | ~128 - 131 | Triplet (t) |

| Ar-C (para) | CH | ~7.6 - 7.8 | ~132 - 135 | Triplet (t) |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfone, secondary amine, aromatic ring, and aliphatic chain. The strong, distinct absorptions of the sulfone group are particularly useful for identification.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations and symmetric sulfone stretches often produce strong Raman signals, which can aid in structural confirmation.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amine salt) | Stretching | 2700 - 2250 | Broad, Medium |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium-Strong |

| S=O (Sulfone) | Asymmetric Stretching | 1350 - 1300 | Strong |

| S=O (Sulfone) | Symmetric Stretching | 1160 - 1120 | Strong |

| C=C (Aromatic) | Ring Stretching | 1600 - 1450 | Medium |

| C-N (Aliphatic) | Stretching | 1220 - 1020 | Medium |

| S-C | Stretching | 800 - 600 | Medium |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. docbrown.info When coupled with tandem MS (MS/MS) techniques, it also reveals characteristic fragmentation patterns that serve as a structural fingerprint. docbrown.info

For this compound (C₁₀H₁₅NO₂S), the expected exact mass of the protonated molecular ion [M+H]⁺ can be calculated. Upon collision-induced dissociation, the molecule is expected to fragment in a predictable manner. A key fragmentation is the alpha-cleavage adjacent to the nitrogen atom, which is characteristic of amines. docbrown.info Another significant fragmentation pathway involves the cleavage of the propyl chain or the loss of the phenylsulfonyl group.

Table 3: Predicted HRMS Fragments for this compound

| Proposed Fragment Ion | Formula | Predicted m/z | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | [C₁₀H₁₆NO₂S]⁺ | 214.0896 | Protonated Molecular Ion |

| [M-C₆H₅SO₂]⁺ | [C₄H₁₀N]⁺ | 72.0808 | Loss of phenylsulfonyl radical |

| [C₇H₇SO₂]⁺ | [C₇H₇SO₂]⁺ | 155.0161 | Cleavage of C-S bond with charge on sulfonyl group |

| [C₂H₆N]⁺ | [C₂H₆N]⁺ | 44.0495 | Alpha-cleavage adjacent to nitrogen |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.0386 | Loss of SO₂ from [C₆H₅SO₂]⁺ fragment |

Chromatographic Separations and Purity Determination

Chromatographic techniques are essential for separating this compound from starting materials, by-products, or degradation products, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically suitable for this analysis.

Method development would involve optimizing the stationary phase, mobile phase composition, pH, and detector settings. Given the basic nature of the amine, a buffered mobile phase is necessary to ensure good peak shape and reproducibility. A C18 column is a common first choice for the stationary phase. semanticscholar.org Detection can be achieved using a UV detector, as the phenyl ring provides a strong chromophore, likely with maximum absorbance in the 220-270 nm range.

Table 4: Proposed HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. This compound, being a polar molecule with a secondary amine, may exhibit poor chromatographic peak shape and thermal instability. Therefore, derivatization is often required to increase its volatility and thermal stability for GC-MS analysis. nist.gov

Common derivatization reagents for amines include acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA), or silylating agents. nih.govresearchgate.net The resulting derivative will be more volatile and less polar, allowing for improved separation on a standard non-polar GC column (e.g., one with a 5% phenyl polysiloxane stationary phase). The mass spectrometer detector provides high selectivity and can be used to identify and quantify the derivatized compound and any related impurities. restek.com

Table 5: Proposed GC-MS Method for the Trifluoroacetyl (TFA) Derivative

| Parameter | Condition |

|---|---|

| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source | Electron Ionization (EI), 70 eV |

| Scan Range | 40 - 500 m/z |

Elemental Analysis and Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The definitive structural confirmation and purity assessment of a synthesized chemical compound rely on a combination of advanced analytical techniques. For this compound, elemental analysis provides the empirical formula by determining the mass percentages of its constituent elements, while single-crystal X-ray diffraction offers an unambiguous determination of its three-dimensional atomic arrangement in the solid state.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides a critical verification of a substance's identity and purity by comparing experimentally measured mass percentages of elements against theoretically calculated values derived from its proposed molecular formula, C₁₀H₁₅NO₂S.

The theoretical elemental composition of this compound is calculated from its molecular formula and the atomic weights of its constituent elements (Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur). These calculated values serve as the benchmark for experimental results obtained from combustion analysis or other elemental determination methods. A close correlation between experimental and theoretical values provides strong evidence for the compound's structural integrity and purity.

While the theoretical composition can be precisely calculated, a comprehensive review of publicly available scientific literature and chemical databases did not yield specific experimental findings for a direct comparison. The theoretical values are presented below.

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 56.31% |

| Hydrogen | H | 1.008 | 15 | 15.12 | 7.09% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.57% |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.99% |

| Sulfur | S | 32.06 | 1 | 32.06 | 15.03% |

| Total Molecular Weight (g/mol) | 213.30 |

Single-Crystal X-ray Diffraction

The process involves irradiating a single, high-quality crystal with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined. Key data obtained from this analysis include the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ).

Despite a thorough search of scientific literature and crystallographic databases, no published single-crystal X-ray diffraction data for this compound could be located. Therefore, a detailed discussion of its crystallographic parameters and solid-state packing arrangement cannot be provided at this time. The determination of its crystal structure would require the successful growth of a suitable single crystal and subsequent analysis, which would represent a novel contribution to the chemical literature.

Structure Reactivity and Structure Property Relationship Studies of N Methyl 3 Phenylsulfonyl Propylamine Derivatives

Systematic Structural Modifications and Their Impact on Chemical Properties and Reactivity

Electronic Effects:

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) attached to the phenyl ring can modulate the electrophilicity of the sulfur atom and the acidity of the N-H proton in related primary or secondary sulfonamides. For instance, strongly electron-withdrawing groups like nitro (NO₂) or cyano (CN) increase the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups such as methoxy (B1213986) (OCH₃) or methyl (CH₃) decrease the electrophilicity of the sulfur center.

The acidity of the sulfonamide N-H proton (in analogous secondary sulfonamides) is also sensitive to these electronic perturbations. Electron-withdrawing substituents stabilize the resulting anion after deprotonation through inductive and resonance effects, thereby increasing the acidity. chemrxiv.org This principle suggests that the reactivity of the nitrogen in N-methyl-3-(phenylsulfonyl)propylamine derivatives can be fine-tuned.

Steric Effects:

The introduction of bulky substituents, particularly at the ortho positions of the phenyl ring, can introduce steric hindrance. This can impede the approach of reactants to the sulfur atom or the nitrogen atom. Such steric effects can influence reaction rates and, in some cases, alter the preferred reaction pathway. For example, a bulky ortho-substituent might favor reactions at the less hindered N-methyl or propyl chain positions.

Table 6.1: Predicted Impact of Phenyl Ring Substituents on the Properties of this compound Derivatives

| Substituent (Position) | Electronic Effect | Predicted Impact on Sulfonyl Group Electrophilicity | Predicted Impact on N-H Acidity (in analogous secondary sulfonamides) |

| 4-NO₂ | Electron-withdrawing | Increased | Increased |

| 4-Cl | Electron-withdrawing (Inductive) | Increased | Increased |

| H (unsubstituted) | Neutral | Baseline | Baseline |

| 4-CH₃ | Electron-donating | Decreased | Decreased |

| 4-OCH₃ | Electron-donating (Resonance) | Decreased | Decreased |

| 2-CH₃ | Electron-donating / Steric | Decreased | Decreased |

This table presents predicted trends based on general principles of organic chemistry, as direct experimental data for this compound derivatives may not be extensively available.

The N-methyl group is a key site for structural modification. Replacing the methyl group with other alkyl or aryl substituents can significantly alter the steric and electronic environment around the nitrogen atom.

N-Alkylation and N-Arylation:

Replacement of the methyl group with larger alkyl groups (e.g., ethyl, isopropyl) would increase steric bulk around the nitrogen, potentially hindering its nucleophilicity and ability to participate in intermolecular interactions. N-arylation, the substitution of the methyl group with a phenyl or substituted phenyl ring, would introduce electronic effects and potential for π-stacking interactions. The synthesis of such N-aryl derivatives can be achieved through methods like Buchwald-Hartwig amination. researchgate.net

Conversion to Secondary Amines:

While the parent compound is a secondary amine, derivatization can lead to other substitution patterns. For instance, removal of the methyl group to yield the primary amine, 3-(phenylsulfonyl)propylamine, would introduce a site for further diverse functionalization.

The three-carbon propyl chain offers a scaffold for introducing a wide range of functional groups. The functionalization of unactivated C(sp³)-H bonds in alkyl chains of sulfonamides is an area of active research. nih.gov

Introduction of Functional Groups:

Functional groups such as hydroxyl (-OH), carbonyl (C=O), or additional amino groups can be introduced along the propyl chain. For example, oxidation of a specific carbon atom could yield a ketone or alcohol. These modifications would dramatically alter the polarity, solubility, and hydrogen bonding capabilities of the molecule.

Halogenation:

The introduction of halogen atoms (F, Cl, Br, I) onto the propyl chain can influence the lipophilicity and metabolic stability of the molecule. Halogenation can also provide a handle for further synthetic transformations, such as substitution or elimination reactions.

Conformational Influences on Molecular Reactivity and Recognition

The three-dimensional shape, or conformation, of this compound derivatives is not static. Rotation around the various single bonds (e.g., C-C, C-N, C-S, S-N) allows the molecule to adopt different spatial arrangements. These conformational preferences can have a significant impact on reactivity and intermolecular interactions.

The sulfonamide group itself has distinct conformational properties. Studies on related sulfonamides have shown that the rotation around the S-N bond can have a notable energy barrier. researchgate.netresearchgate.net The geometry around the sulfur atom is tetrahedral, and the nitrogen atom can be pyramidal. researchgate.net

For this compound, the orientation of the phenylsulfonyl group relative to the propylamino chain is a key conformational feature. Intramolecular hydrogen bonding could potentially occur in derivatives with appropriate functional groups on the propyl chain, which would stabilize certain conformations and influence reactivity. bohrium.comnih.govmdpi.com For example, a hydroxyl group at a suitable position on the propyl chain could form a hydrogen bond with one of the sulfonyl oxygens.

The conformation of the molecule can affect its ability to bind to a target or interact with other molecules by presenting different surfaces and arrangements of functional groups.

Computational Modeling for Structure-Property Correlations (e.g., Quantitative Structure-Property Relationships - QSPR)

Computational chemistry provides powerful tools for predicting the properties of molecules and for establishing relationships between structure and properties. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are particularly valuable in this regard for sulfonamide derivatives. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov

By calculating a variety of molecular descriptors (e.g., electronic, steric, and lipophilic parameters) for a series of this compound derivatives, it is possible to build mathematical models that correlate these descriptors with experimentally determined properties.

Key Molecular Descriptors for QSPR Studies of Sulfonamides:

Electronic Descriptors: Partial atomic charges, dipole moment, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These descriptors relate to the molecule's reactivity and ability to participate in electrostatic interactions.

Steric Descriptors: Molecular volume, surface area, and specific shape indices. These relate to the size and shape of the molecule, which are important for intermolecular interactions.

Lipophilicity Descriptors: Calculated logP (partition coefficient), which is a measure of a molecule's hydrophobicity.

These QSPR models can then be used to predict the properties of new, unsynthesized derivatives, thereby guiding the design of molecules with desired characteristics.

Rational Design of Analogues for Targeted Chemical Functionality and Selectivity

The insights gained from structure-reactivity and structure-property studies can be applied to the rational design of new this compound analogues with specific chemical functionalities and selectivity.

For example, if the goal is to design a derivative that is a more potent nucleophile, one might introduce an electron-donating group on the phenyl ring to increase electron density on the nitrogen atom. Conversely, to create a derivative that is more susceptible to nucleophilic attack at the sulfur atom, an electron-withdrawing group would be introduced.

If a specific three-dimensional arrangement is required for a particular application, such as binding to a specific receptor, conformational analysis and computational modeling can be used to design molecules that are pre-organized in the desired conformation. This might involve introducing substituents that restrict bond rotation or promote specific intramolecular interactions.

The functionalization of sulfonamides is a key strategy in medicinal chemistry for developing new therapeutic agents. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov By applying these principles of rational design, new derivatives of this compound can be synthesized and tested for a variety of chemical applications.

Applications of N Methyl 3 Phenylsulfonyl Propylamine in Chemical Synthesis and Methodology Development

Development of Novel Synthetic Methodologies Leveraging its Unique Reactivity

The unique reactivity of a compound can often inspire the development of novel synthetic methodologies. However, without any studies on the chemical behavior of N-methyl-3-(phenylsulfonyl)propylamine, its reactivity profile is unknown. Consequently, there are no documented instances of new synthetic methods being developed based on this specific molecule.

Exploration in the Synthesis of Specialty Chemicals or Materials Precursors

The potential of this compound as a precursor for specialty chemicals or advanced materials has not been explored in any published research. The synthesis of such materials often relies on well-understood precursors with specific and predictable chemical properties, none of which have been established for the compound .

Emerging Research Frontiers and Future Perspectives for N Methyl 3 Phenylsulfonyl Propylamine Studies

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Reaction Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing synthetic chemistry by enabling more efficient and innovative route design. For a molecule like N-methyl-3-(phenylsulfonyl)propylamine, these computational tools hold significant future promise.

Reaction Prediction: ML algorithms can predict the outcomes of chemical reactions with increasing accuracy. By inputting the structures of reactants and proposed conditions, these models can forecast the likely products, yields, and even potential byproducts for the synthesis of this compound. This predictive capability can minimize trial-and-error experimentation, saving time and resources. For instance, an ML model could optimize the conditions for the sulfonylation or amination steps in its synthesis.

| AI/ML Application Area | Potential Impact on this compound Synthesis |

| Retrosynthesis Planning | Discovery of novel, more efficient synthetic routes. |

| Reaction Optimization | Prediction of optimal reaction conditions (temperature, solvent, catalyst). |

| Yield Prediction | Estimation of product yield before performing the experiment. |

| Byproduct Identification | Forecasting potential side reactions and impurities. |

Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring and In Situ Characterization

Modern spectroscopic techniques are moving beyond simple endpoint analysis to provide dynamic, real-time insights into chemical reactions as they occur. Applying these methods to the synthesis of this compound would offer unprecedented mechanistic understanding and control.

Real-time Monitoring: Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Raman spectroscopy can be integrated directly into a reaction vessel. This allows for the continuous tracking of the concentrations of reactants, intermediates, and products throughout the synthesis of this compound. Such data is invaluable for determining reaction kinetics, identifying transient intermediates, and precisely determining the reaction endpoint, which can prevent over- or under-reaction and improve product purity.

In Situ Characterization: Advanced techniques like process analytical technology (PAT) combine various spectroscopic methods to provide a comprehensive, real-time picture of a chemical process. For a multi-step synthesis, PAT could ensure that each step proceeds to completion under optimal conditions before the next reagent is added, leading to a more robust and reproducible manufacturing process for this compound.

| Spectroscopic Technique | Information Gained for this compound Synthesis |

| In Situ NMR | Quantitative concentration data of key species over time. |

| In Situ Raman/FTIR | Real-time monitoring of functional group transformations. |

| Mass Spectrometry | Identification of intermediates and byproducts in flow chemistry setups. |

Exploration of Novel Chemical Reactivities and Transformation Pathways

The fundamental structure of this compound, featuring a secondary amine, a flexible propyl chain, and a phenylsulfonyl group, offers fertile ground for exploring new chemical transformations.

Catalytic Functionalization: A key area of modern chemistry is the late-stage functionalization of molecules. Research could target the selective C-H activation of the phenyl ring or the propyl chain of this compound using transition metal catalysis. This would allow for the direct introduction of new functional groups to create a library of derivatives with potentially new properties, without needing to rebuild the molecule from scratch.

Novel Ring-Forming Reactions: The linear structure of this compound could serve as a precursor for the synthesis of novel heterocyclic compounds. Intramolecular reactions, potentially triggered by light (photocatalysis) or electricity (electrosynthesis), could be explored to forge new rings, leading to complex molecular architectures that are otherwise difficult to access.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Future research could involve screening for enzymes that can selectively modify this compound, for instance, by hydroxylating a specific position on the molecule.

Interdisciplinary Approaches in Chemical Research to Uncover New Fundamental Insights

The study of this compound can be significantly enriched by integrating knowledge and techniques from other scientific disciplines. The sulfonamide functional group is a well-established pharmacophore, suggesting that interdisciplinary studies could be particularly fruitful. ajchem-b.comnih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to understand the electronic structure, conformation, and reactivity of this compound. nih.gov These computational insights can predict its spectroscopic signatures (NMR, IR), explain its reactivity in certain reactions, and guide the design of new experiments. For example, DFT could model the interaction of the molecule with a catalytic surface or an enzyme's active site. mdpi.com

Materials Science: The phenylsulfonyl group can engage in specific intermolecular interactions. Researchers in materials science could explore the incorporation of this compound or its derivatives into polymers or onto surfaces to create materials with tailored properties, such as specific adhesion, recognition, or electronic characteristics.

Chemical Biology: Given the prevalence of the sulfonamide motif in bioactive molecules, chemical biologists could investigate the potential interactions of this compound with biological targets. openaccesspub.org This could involve screening the compound against various enzymes or receptors to uncover potential biological activity, thereby bridging the gap between fundamental chemistry and medicinal science.

| Interdisciplinary Field | Potential Research Focus with this compound |

| Computational Chemistry | Modeling of reactivity, spectroscopic properties, and intermolecular interactions. |

| Materials Science | Development of functional polymers or surface coatings. |

| Chemical Biology | Investigation of interactions with proteins and other biological macromolecules. |

Q & A

Basic: What synthetic routes are effective for preparing N-methyl-3-(phenylsulfonyl)propylamine, and what intermediates are critical?

A common approach involves alkylation and sulfonylation steps. For example, analogous syntheses of structurally related compounds (e.g., duloxetine) use intermediates like (RS)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propylamine, which undergoes substitution with electrophilic aryl groups (e.g., 1-fluoronaphthalene) in dimethylsulfoxide (DMSO) with a base such as KOH at 80–150°C . Key intermediates include tertiary amines and sulfonyl precursors, with purification via diastereomeric salt formation using tartaric acid derivatives .

Advanced: How can racemization be minimized during the synthesis of chiral this compound derivatives?

Racemization often occurs during demethylation or under basic conditions. To mitigate this:

- Use optically active resolving agents (e.g., D-tartaric acid or monopotassium D-tartrate) in a 1:2 molar ratio to form stable diastereomeric salts .

- Optimize reaction temperatures (e.g., 50–110°C for demethylation) and avoid prolonged exposure to strong bases. Recrystallization in solvents like tetrahydrofuran (THF) with controlled water content (0–10%) enhances enantiomeric purity .

Basic: What solvent systems are optimal for crystallizing this compound to ensure high purity?

Crystallization efficiency depends on solvent polarity and temperature:

- Preferred solvents : THF/water mixtures (e.g., 96% THF, 4% water) at 0–80°C yield high-purity crystals by selectively precipitating the desired diastereomer .

- Alternative systems : Acetone or C3–C6 ketones reduce impurities (e.g., sum of impurities drops from 2.97% to 0.88% in ethylmethylketone) .

Advanced: What analytical techniques resolve contradictions in enantiomeric purity data for sulfonamide derivatives like this compound?

- Capillary Electrophoresis (CE) : Provides precise enantiomeric excess (ee) measurements (e.g., 99.5% ee in duloxetine synthesis) .

- HPLC with Chiral Columns : Detects trace impurities (<0.05%) and resolves co-eluting peaks. Cross-validate with nuclear magnetic resonance (NMR) to confirm structural integrity .

- Data Reconciliation : Compare impurity profiles across multiple solvent systems (e.g., THF vs. ethylmethylketone) to identify artifacts .

Basic: What factors dictate the choice of resolving agents for diastereomeric salt formation?

- Acid Strength : Opt for non-derivatized tartaric acid over esters (e.g., di-p-toluoyltartaric acid) to avoid hydrolysis in basic conditions .

- Molar Ratios : Use 0.5 equivalents of D-tartaric acid or 1 equivalent of monopotassium D-tartrate to improve yield and reduce waste .

- Solvent Compatibility : Aliphatic ethers (e.g., THF) enhance salt crystallization efficiency .

Advanced: How does recrystallization solvent selection influence impurity profiles, and what mitigation strategies exist?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.